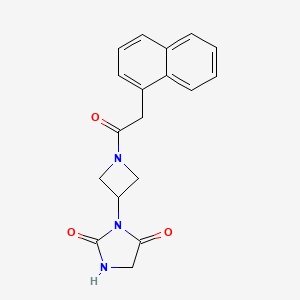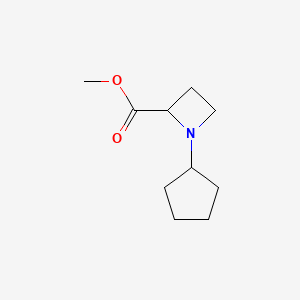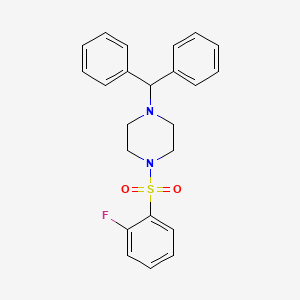
1-(Diphenylmethyl)-4-(2-fluorobenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(Diphenylmethyl)-4-(2-fluorobenzenesulfonyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their central nervous system activity and have been studied for their potential therapeutic applications, including as treatments for cocaine abuse and as cerebral vasodilators .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, was achieved through a series of these reactions with a total yield of 48.2% . The synthesis process is influenced by various factors, such as the reagents used, reaction conditions, and the nature of substituents on the benzene ring .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. For example, the crystal and molecular structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . These structural details are crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo a range of chemical reactions, which are essential for their biological activity and pharmacokinetics. For example, the introduction of hydroxy and methoxy substituents to the benzene ring can result in potent and selective ligands for the dopamine transporter (DAT), which is significant for developing cocaine-abuse therapeutic agents . The reactivity of the piperazine ring and its substituents plays a critical role in the compound's ability to bind to biological targets and exert its therapeutic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like fluorine or hydroxyl groups can alter these properties, affecting the compound's suitability for drug formulation and delivery. For instance, the hydroxyl groups in some derivatives were included to form oil-soluble prodrugs amenable to depot injection techniques, which could provide extended-release therapeutic effects . Understanding these properties is essential for the development of effective and safe pharmaceutical agents.
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Antimicrobial Activity
Piperazine and its analogues have been extensively studied for their antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Research highlights the potential of piperazine-based compounds in addressing drug-resistant strains of tuberculosis, showcasing their importance in developing new anti-TB molecules (Girase et al., 2020).
Piperazine in Drug Development
Piperazine serves as a key structural element in the design of drugs with diverse therapeutic applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. Its versatility as a medicinal scaffold is attributed to the ability to modulate pharmacokinetic and pharmacodynamic properties through structural modifications (Rathi et al., 2016).
Role in Enhancing Drug Bioavailability
The bioavailability-enhancing property of piperazine derivatives, including their ability to interact with enzymes and transporters, makes them valuable in drug formulation. This characteristic helps in improving the absorption and effectiveness of therapeutic drugs and phytochemicals (Srinivasan, 2007).
Antidepressant Developments
The presence of a piperazine moiety in antidepressants is notable for its contribution to therapeutic efficacy. Piperazine-based compounds are under continuous investigation for their potential in treating depression, demonstrating the critical role of this structural feature in the pharmacological activity of antidepressants (Kumar et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-benzhydryl-4-(2-fluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2S/c24-21-13-7-8-14-22(21)29(27,28)26-17-15-25(16-18-26)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSKMLKGTKVOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

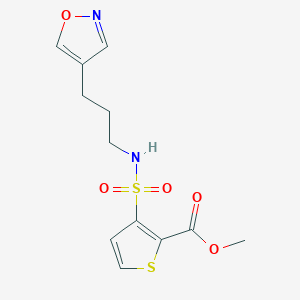
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)


![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2516029.png)

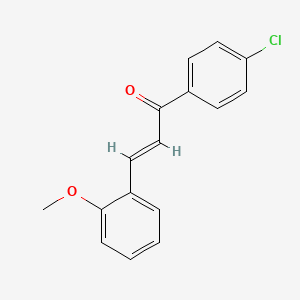

![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)
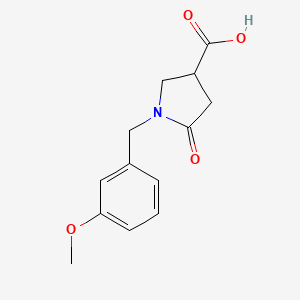
![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)
